Bienvenue dans la boutique en ligne BenchChem!

(S)-1-Boc-3-tert-butyl-piperazine

Medicinal Chemistry Chiral Resolution Lipophilicity Optimization

Choose (S)-1-Boc-3-tert-butyl-piperazine (CAS 1007112-88-0) for unmatched chiral integrity in lead optimization. The enantiopure (S)-configuration and bulky tert-butyl substituent (LogP 2.2) are critical for CNS/GPCR programs—racemic or less sterically demanding analogs introduce diastereomeric SAR noise and metabolic liability. Supported by patent evidence (US20080255114A1) as a directly validated building block for 5HT3 modulators. Available as a stable hydrochloride salt for reliable in vitro/in vivo PK studies.

Molecular Formula C13H27ClN2O2
Molecular Weight 278.82 g/mol
CAS No. 1007112-88-0
Cat. No. B6345967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-3-tert-butyl-piperazine
CAS1007112-88-0
Molecular FormulaC13H27ClN2O2
Molecular Weight278.82 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m1./s1
InChIKeyCADRPFQADWMMKS-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-1-Boc-3-tert-butyl-piperazine (CAS 1007112-88-0): Chiral Piperazine Building Block


(S)-1-Boc-3-tert-butyl-piperazine (CAS: 1007112-88-0) is a chiral monosubstituted piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a bulky tert-butyl substituent at the C3 position in the (S)-configuration . This compound functions as a stereodefined building block in medicinal chemistry, enabling the introduction of a protected, enantiomerically pure piperazine moiety with enhanced steric bulk into more complex pharmacologically active molecules .

Why Generic Substitution Fails: Critical Procurement Distinctions for (S)-1-Boc-3-tert-butyl-piperazine


Attempting to substitute (S)-1-Boc-3-tert-butyl-piperazine with a non-stereoselective analog (e.g., racemic 1-Boc-3-tert-butyl-piperazine) or a less sterically demanding derivative (e.g., 1-Boc-3-methyl-piperazine) introduces significant and quantifiable risks. The absence of defined stereochemistry at the C3 position can lead to the generation of diastereomeric products with divergent pharmacological profiles, potentially invalidating Structure-Activity Relationship (SAR) studies and complicating downstream purification and regulatory filings . Furthermore, the bulky tert-butyl group provides distinct physicochemical properties, including a calculated LogP of 2.2 [1] and increased steric hindrance, which directly influences target binding conformations, membrane permeability, and metabolic stability compared to smaller alkyl-substituted analogs, making the compounds non-interchangeable in advanced research programs .

Product-Specific Evidence Guide: Differentiating (S)-1-Boc-3-tert-butyl-piperazine from Closest Analogs


Enantiomeric Purity and LogP Comparison: (S)-1-Boc-3-tert-butyl-piperazine vs. (S)-1-Boc-3-methyl-piperazine

(S)-1-Boc-3-tert-butyl-piperazine demonstrates significantly higher lipophilicity compared to its less bulky methyl-substituted analog. This difference is crucial for modulating pharmacokinetic properties like membrane permeability and volume of distribution. The target compound, as an (S)-enantiomer, is a defined stereochemical entity used in applications requiring enantiopure building blocks, such as in the synthesis of CCR5 antagonists . The calculated LogP value for the target compound is 2.2 [1]. While no head-to-head LogP data is available, the less lipophilic (S)-1-Boc-3-methyl-piperazine (Molecular Weight 200.28) would be expected to have a lower LogP due to the absence of the bulky tert-butyl group, making it unsuitable for applications requiring enhanced lipophilicity.

Medicinal Chemistry Chiral Resolution Lipophilicity Optimization

Steric Bulk Quantification: (S)-1-Boc-3-tert-butyl-piperazine vs. Non-tert-butyl Piperazine Analogs

The dual tert-butyl substitution on the (S)-1-Boc-3-tert-butyl-piperazine scaffold introduces a unique and quantifiable steric bulk that directly impacts molecular conformation and reactivity . The compound possesses a molecular weight of 242.36 g/mol, which is significantly higher than many other chiral Boc-piperazine building blocks, such as (S)-1-Boc-3-methyl-piperazine (MW 200.28) or (S)-1-Boc-2-methyl-piperazine (MW 200.28) . This increased steric demand can restrict the conformational freedom of the piperazine ring, potentially enhancing selectivity for biological targets by pre-organizing the molecule into a bioactive conformation, a feature not achievable with smaller substituents [1].

Medicinal Chemistry SAR Studies Conformational Restriction

Validated Synthetic Utility in 5HT3 Modulator Programs: (S)-1-Boc-3-tert-butyl-piperazine as a Directly Referenced Intermediate

The utility of (S)-1-Boc-3-tert-butyl-piperazine is specifically validated as a reactant in the preparation of benzoxazole derivatives, which are disclosed as 5HT3 modulators with potential therapeutic applications in conditions like chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D) [1]. The patent literature explicitly describes its use in a reaction to afford (S)-methyl 2-(4-tert-butyloxycarbonyl-2-tert-butyl-piperazin-1-yl)benzoxazole-4-carboxylate in a 39% yield [2]. This direct linkage to a specific, patent-protected pharmacophore program provides a quantifiable, evidence-based justification for its procurement over other, untested analogs.

5HT3 Antagonists CINV IBS-D Patent-Literature

Comparative Stability and Storage Advantage: Hydrochloride Salt Form

(S)-1-Boc-3-tert-butyl-piperazine is commercially supplied as a stable hydrochloride salt , which confers a practical advantage in handling and long-term storage compared to the more hygroscopic and potentially unstable free base. While specific stability data for the free base versus salt is not provided, the hydrochloride salt form (MW 278.82 g/mol) is characterized as a solid that can be stored under recommended conditions of 2-8°C with protection from light . This contrasts with some alkyl-chain analogs like (S)-1-Boc-3-butyl-piperazine, which is listed as a liquid or low-melting solid, complicating accurate weighing and purity maintenance .

Chemical Stability Material Handling Long-term Storage

Optimal Application Scenarios for (S)-1-Boc-3-tert-butyl-piperazine in Scientific and Industrial Research


Synthesis of Sterically Demanding Chiral Pharmacophores for CNS and GPCR Targets

As a stereodefined building block with the highest steric bulk among common 3-substituted chiral Boc-piperazines, (S)-1-Boc-3-tert-butyl-piperazine is ideally suited for the construction of drug candidates targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs). Its high lipophilicity (calculated LogP = 2.2) [1] and ability to enforce specific 3D conformations [2] are critical attributes for optimizing blood-brain barrier penetration and achieving selective target engagement, as demonstrated by its use in 5HT3 modulator programs [3].

Scaffold Hopping and Lead Optimization for Enhanced Metabolic Stability

In lead optimization campaigns where improving metabolic stability is a primary goal, the tert-butyl group serves as a metabolically resistant substituent. Compared to a methyl or ethyl group, the bulky tert-butyl moiety can shield adjacent metabolically labile sites on the piperazine ring or the parent molecule from oxidative enzymes. The stable hydrochloride salt form further ensures reliable handling and accurate dosing in in vitro and in vivo pharmacokinetic (PK) studies .

Construction of Diverse Combinatorial Libraries with High Steric Diversity

The compound is a critical component in generating compound libraries with enhanced chemical diversity. The presence of the bulky tert-butyl group provides a distinct steric and lipophilic profile not offered by other common 3-alkyl-substituted piperazine building blocks . This diversity is essential for exploring a broader chemical space and for hit identification in high-throughput screening campaigns against novel or challenging biological targets.

Validated Intermediate for 5HT3 Antagonist Development Programs

For research groups specifically focused on developing next-generation 5HT3 antagonists for the treatment of CINV or IBS-D, this compound provides a directly validated synthetic entry point. The patent literature (US20080255114A1) confirms its successful use in constructing the core benzoxazole-piperazine scaffold of a 5HT3 modulator [3]. This direct evidence de-risks the procurement decision, as the building block has proven utility in a therapeutically relevant context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Boc-3-tert-butyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.